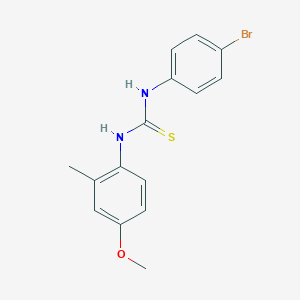
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as Br-MPG, is a chemical compound that has garnered attention for its potential use in scientific research. Br-MPG is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further study.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is not fully understood. However, it is believed that N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea inhibits the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the development of cancer and inflammation. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory properties. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to inhibit the production of nitric oxide, which is involved in the development of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs. However, one of the limitations of using N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One direction is to further study its mechanism of action. Understanding how N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea inhibits the growth of cancer cells and induces apoptosis can provide valuable insights into the development of anti-cancer drugs. Additionally, further studies are needed to determine the safe dosage of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea and its potential side effects. Another direction for research is to explore the potential of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in the development of anti-inflammatory drugs. Overall, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has shown promising results in scientific research and has the potential to be a valuable tool in the development of new drugs for the treatment of cancer and inflammation.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea involves the reaction of 4-bromophenyl isothiocyanate with 4-methoxy-2-methylaniline. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have various scientific research applications. One of its most promising applications is in the field of cancer research. N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-10-9-13(19-2)7-8-14(10)18-15(20)17-12-5-3-11(16)4-6-12/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNKJHXKRQXTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B6048140.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6048152.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6048178.png)
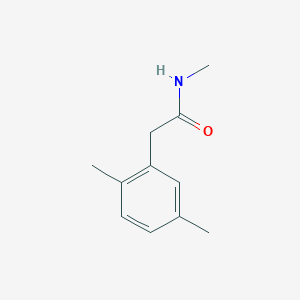
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B6048188.png)
![6-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6048197.png)
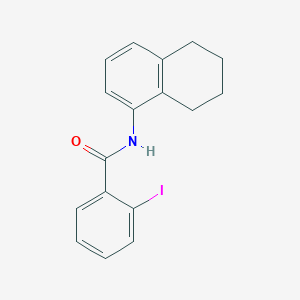
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6048211.png)
![N-benzyl-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B6048217.png)
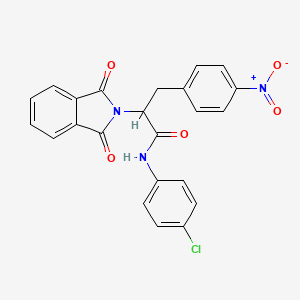
![3-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B6048238.png)
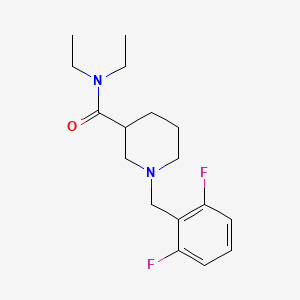
![isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6048252.png)
![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)